molecular formula C16H14F4N4O3 B10947442 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B10947442
M. Wt: 386.30 g/mol
InChI Key: BDBJWIJLOZFIPN-UHFFFAOYSA-N
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone is a complex organic compound characterized by its unique structure, which includes both difluoromethyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of difluoromethyl and methoxyphenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl groups, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into biological pathways and processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups can form strong interactions with active sites, while the methoxyphenyl group can enhance binding affinity. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3,5-bis(trifluoromethyl)-4-hydroxy-1H-pyrazol-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone
  • [3,5-bis(difluoromethyl)-4-hydroxy-1H-pyrazol-1-yl][5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanone

Uniqueness

Compared to similar compounds, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone is unique due to the presence of both difluoromethyl and methoxyphenyl groups. This combination enhances its chemical reactivity and binding affinity, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H14F4N4O3

Molecular Weight

386.30 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C16H14F4N4O3/c1-27-9-4-2-8(3-5-9)10-6-11(22-21-10)14(25)24-16(26,15(19)20)7-12(23-24)13(17)18/h2-6,13,15,26H,7H2,1H3,(H,21,22)

InChI Key

BDBJWIJLOZFIPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O

Origin of Product

United States

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